CID 87218821

Description

Properties

CAS No. |

52207-48-4 |

|---|---|

Molecular Formula |

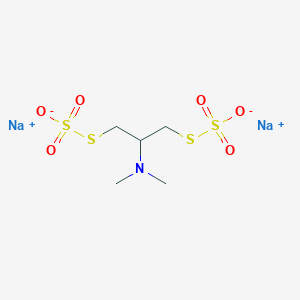

C5H13NNaO6S4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane |

InChI |

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12); |

InChI Key |

QVIFNQQKZBJGBW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

52207-48-4 |

Pictograms |

Acute Toxic |

Related CAS |

98968-92-4 (Parent) |

Synonyms |

2-dimethylamino-1,3-bisthiosulfopropane 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane ammonium dimethyl-2-(propano-1,3-dithiosulfate) dimehypo DMAPDT monosultap S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate) |

Origin of Product |

United States |

Elucidation of Dimehypo S Mechanisms of Action and Biological Efficacy

Neurophysiological Pathways and Cholinergic System Interactions

Dimehypo's principal mechanism of action is the disruption of the insect's central nervous system, specifically by interfering with cholinergic transmission. made-in-china.com This neurotoxicity is the primary driver of its insecticidal efficacy, leading to paralysis and eventual death of the target pest. made-in-china.comupnjatim.ac.id

Dimehypo functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) blocker. made-in-china.comwikipedia.org As an analogue of the natural toxin nereistoxin (B154731), it mimics the action of acetylcholine (ACh) to a certain degree but acts as an antagonist at the nAChR. made-in-china.comescholarship.org Research on nereistoxin and its analogues indicates that they act as antagonists at both insect and mammalian nAChRs. escholarship.org Studies on insect models have shown that dimehypo possesses a high binding affinity for insect nAChRs, impacting their channel function. smolecule.com The interaction appears to involve both direct channel blocking and the induction of conformational changes in the receptor's structure. smolecule.com This dual action effectively prevents the normal ion flux through these channels. smolecule.com

By blocking the nicotinic acetylcholine receptors, Dimehypo effectively disrupts the normal flow of nerve impulses in the insect's central nervous system. made-in-china.com The cholinergic system is a primary target for many neurotoxic insecticides because of its critical role in neurotransmission. mdpi.com The binding of Dimehypo to nAChRs prevents acetylcholine from binding and subsequently blocks the transmission of signals across cholinergic synapses. made-in-china.comwikipedia.org This interruption of nerve signal propagation is a key element of its insecticidal action. wikipedia.org

The blockade of cholinergic transmission by Dimehypo leads to a cascade of neurophysiological effects, culminating in the paralysis of the insect. made-in-china.com The continuous disruption of communication between neurocytes (nerve cells) prevents the coordination of motor functions. made-in-china.com This ultimately results in a state of paralysis, from which the insect cannot recover, leading to its death. researchgate.net Neonicotinoids, which also act on nicotinic acetylcholine receptors, are known to cause paralysis and death in insects through their action on these receptors. nih.gov

Exploration of Enzyme Inhibitory Properties

Dimehypo has been studied for its potential to inhibit enzymes, particularly acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system responsible for the breakdown of acetylcholine. While it does exhibit some inhibitory activity, it is considered a weaker inhibitor of AChE compared to other insecticides like methamidophos. nih.gov

Studies in rats have shown a dose-dependent inhibition of blood cholinesterase activity. nih.gov At a dose of 1/16 of the LD50, Dimehypo did not significantly affect ChE activity. nih.gov However, as the dosage increased, the inhibitory effect became more pronounced. nih.gov

| Dose (as fraction of LD50) | Dimehypo (% Inhibition of ChE) | Methamidophos (% Inhibition of ChE) |

|---|---|---|

| 1/16 LD50 | No significant effect | 42.4% |

| 1/2 LD50 | 35.9% | 52.9% |

These findings indicate that while higher doses of Dimehypo can inhibit cholinesterase, its primary mode of action is the blockade of nicotinic acetylcholine receptors rather than potent enzyme inhibition. made-in-china.comnih.gov

Analysis of Systemic, Contact, and Fumigant Activities

Dimehypo's utility as an insecticide is enhanced by its multiple modes of activity, which include systemic, contact, and fumigant actions. made-in-china.comsmolecule.com This versatility allows for various application methods and effectiveness against a broad spectrum of pests. made-in-china.comsmolecule.com

The systemic activity of Dimehypo is particularly efficient, allowing the compound to be absorbed and translocated throughout the plant, thereby protecting all plant parts. smolecule.com This is especially effective against sucking insects that feed on plant sap. smolecule.com Contact toxicity provides immediate control of pests that come into direct contact with the applied product. smolecule.com Furthermore, its fumigant action allows it to control pests in enclosed spaces or those that are difficult to reach with direct sprays. smolecule.com

| Mode of Action | Application Method | Efficacy/Uptake Rate |

|---|---|---|

| Systemic | Foliar Application | 75-85% systemic translocation |

| Soil Application | 90-95% uptake rate | |

| Root Drench | 88-95% systemic uptake | |

| Trunk Injection | 95-98% uptake efficiency | |

| Contact | Foliar Spray | 80-90% contact effectiveness |

| Granular Application | 85-95% contact toxicity | |

| Fumigant | Fumigation Treatment | 85-95% effectiveness against adult stages |

Field trials have demonstrated Dimehypo's effectiveness against various pests, including the spotted bollworm on okra, where it showed significant pest population reduction. researchgate.net

Advanced Synthesis Methodologies and Structural Derivatization of Dimehypo

Chemical Synthesis Pathways and Precursor Chemistry

The production of Dimehypo typically commences with the preparation of a key intermediate, followed by a reaction with sodium compounds and subsequent purification to achieve the desired purity for agrochemical applications.

Preparation of 2-Methylaminotrimethylene Dithiosulfonate

The initial step in Dimehypo synthesis involves the preparation of 2-methylaminotrimethylene dithiosulfonate, which serves as a crucial starting material. smolecule.com This compound is a vital precursor, laying the groundwork for the subsequent chemical transformations that lead to the final Dimehypo product.

Reaction Kinetics and Product Yield Optimization with Sodium Compounds

Following the preparation of the intermediate, the synthesis proceeds with a reaction involving sodium thiosulfate (B1220275) to form the disodium (B8443419) salt of Dimehypo. smolecule.com This reaction is critical for generating the active compounds that enhance its insecticidal properties. smolecule.com Optimization of product yield often involves variations in reactant concentrations and reaction conditions. smolecule.com Studies have indicated that the interaction with sodium thiosulfate is fundamental for the synthesis of effective formulations used in pest control. smolecule.com

Purification Processes for Enhanced Purity in Agrochemical Applications

After the reaction, the resulting product undergoes rigorous purification processes to eliminate impurities and ensure high purity levels, which are essential for its application in agriculture. smolecule.com These purification steps are crucial to meet the stringent quality requirements for agrochemical products, ensuring both efficacy and environmental compatibility. smolecule.com

Rational Design and Synthesis of Dimehypo Derivatives

The development of Dimehypo derivatives is often inspired by the natural neurotoxin nereistoxin (B154731), aiming to create novel compounds with enhanced or broader insecticidal activity.

Strategies for Modifying the Nereistoxin Core Structure

Dimehypo is structurally similar to nereistoxin, a natural toxin isolated from the marine segmented worm Lumbriconereis heterodopa. doi.orgjst.go.jp Nereistoxin acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death. jst.go.jp Strategies for modifying the nereistoxin core structure involve leveraging its known insecticidal activity as a lead compound for structural modifications. mdpi.com This approach allows for the rational design of derivatives that may exhibit improved efficacy, selectivity, or overcome resistance issues. mdpi.com

Synthesis of Novel Analogs for Insecticidal Activity

The synthesis of novel analogs of Dimehypo, often based on the nereistoxin framework, is a significant area of research aimed at discovering new pesticides. mdpi.com These derivatives are designed to possess enhanced insecticidal properties. For instance, studies have explored the synthesis of nereistoxin derivatives containing phosphonate (B1237965) groups, evaluating their anticholinesterase activity and insecticidal efficacy against various pests like Mythimna separata, Myzus persicae, and Rhopalosiphum padi. mdpi.comresearchgate.net Such research aims to develop compounds with potent insecticidal activity, comparable to or exceeding existing commercial insecticides. researchgate.net

Structure-Activity Relationship (SAR) Studies of Dimehypo and Its Analogs

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For Dimehypo, as a nereistoxin analogue, its insecticidal properties are intrinsically linked to the core structural features shared with nereistoxin. Research into nereistoxin derivatives provides valuable insights into the specific modifications that can influence biological potency. invivochem.commade-in-china.comherts.ac.uk

Influence of Functional Group Modifications on Biological Potency

The insecticidal activity of nereistoxin analogues, including Dimehypo, is significantly influenced by modifications to their functional groups. Studies on novel nereistoxin derivatives, particularly those containing phosphonate, have revealed that the type of substituents on the nitrogen (N) and phosphorus (P) atoms can greatly affect their insecticidal potency and their ability to inhibit acetylcholinesterase (AChE). made-in-china.comherts.ac.uk

For instance, certain phosphonate-containing nereistoxin derivatives have demonstrated potent insecticidal activity against key agricultural pests. Table 1 illustrates the insecticidal activity of selected nereistoxin derivatives and the parent compound against Mythimna separata Walker, Myzus persicae Sulzer, and Rhopalosiphum padi. Compound 7f, a nereistoxin derivative, exhibited notable insecticidal activity with high mortality rates against M. persicae and R. padi after 48 hours. invivochem.commade-in-china.comherts.ac.uk Interestingly, the natural toxin nereistoxin itself often displays a more potent effect on certain pests, such as M. separata, compared to some of its synthesized analogues. made-in-china.comherts.ac.uk

The inherent chemical structure of Dimehypo, specifically its thiosulfonate groups, plays a vital role in its efficacy. Interactions with other compounds, such as sodium thiosulfate, can lead to the formation of active mixtures that enhance its insecticidal properties. Conversely, Dimehypo is known to undergo hydrolysis under certain conditions, which can result in the formation of less toxic by-products, highlighting the importance of its functional group stability in environmental contexts. herts.ac.uk

Table 1: Insecticidal Activity of Nereistoxin and Selected Derivatives against Various Pests

| Compound | Pest Species (Mythimna separata Walker) | Mortality Rate (24h, 2 mg/mL) invivochem.com | Mortality Rate (48h, 2 mg/mL) invivochem.com | LC50 (M. separata) (μg/mL) made-in-china.comherts.ac.uk | LC50 (M. persicae) (μg/mL) made-in-china.comherts.ac.uk | LC50 (R. padi) (μg/mL) made-in-china.comherts.ac.uk |

| Nereistoxin | M. separata | 100% | 100% | 150.71 | N/A | N/A |

| Derivative 7a | M. separata | 100% | 100% | N/A | N/A | N/A |

| Derivative 7b | M. separata | 100% | 100% | N/A | 20.65% (24h) / 57.38% (48h) | 30.20% (24h) / 80.57% (48h) |

| Derivative 7c | M. separata | 100% | 100% | N/A | N/A | N/A |

| Derivative 7f | M. separata | 100% | 100% | N/A | 13.03% (24h) / 80.03% (48h) | 19.92% (24h) / 89.97% (48h) |

| Derivative 7g | M. separata | 100% | 100% | N/A | N/A | N/A |

| Derivative 9g | N/A | N/A | N/A | N/A | 23.98 | N/A |

| Flunicotamid (Commercial Control) | N/A | N/A | N/A | N/A | 17.13 | N/A |

| Chlorpyrifos (Positive Control) | M. separata | N/A | N/A | 16.31 | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimehypo Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their molecular structures. By establishing mathematical relationships between structural descriptors and biological responses, QSAR models can guide the design of new compounds with desired properties. While specific detailed QSAR models for Dimehypo analogs are not extensively documented in the provided literature, the principles of QSAR are widely applied to pesticides and their analogues.

For instance, QSAR studies on other pesticides, such as dimethoate (B1670662) and related compounds, have identified key molecular descriptors that correlate with their toxicity. Research has shown that electronic properties, specifically first-order hyperpolarizabilities (b_yyz and b_xyz), can significantly influence the single toxicity of certain pesticides to organisms like Photobacterium phosphoreum. This suggests that the electronic distribution and polarizability within the molecule are crucial factors determining biological activity.

Furthermore, QSAR investigations into other insect-growth regulators have indicated that factors beyond simple molecular structure, such as the molecular aggregation state and the ability for dimeric transport between oil and water phases, can play a significant role in bioactivity. These findings highlight that the physicochemical properties governing a compound's interaction with its biological target and its distribution within the environment are critical considerations in QSAR modeling for nereistoxin analogues like Dimehypo. Such models, when developed for Dimehypo and its derivatives, would likely consider a range of structural, electronic, and physicochemical parameters to predict and optimize their insecticidal potency.

Toxicological and Ecotoxicological Assessments of Dimehypo in Agroecosystems

Bioaccumulation and Residue Dynamics in Environmental Compartments

The environmental fate of pesticides like Dimehypo is crucial for understanding their broader ecological impact. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all exposure routes, including diet and the environment, until a steady state is reached mdpi.com. Bioconcentration, a related concept, specifically describes uptake from the environment through respiratory and dermal surfaces mdpi.com.

Uptake and Excretion Kinetics in Biota

Research on the uptake and excretion kinetics of Dimehypo in biota, particularly aquatic organisms, is limited in publicly available literature. However, studies have investigated the toxic effects of Dimehypo on unicellular green algae, such as Dunaliella salina. When exposed to Dimehypo concentrations ranging from 0.001 to 0.004 g L⁻¹, D. salina exhibited an initial decline in cell growth and β-carotene levels, followed by a revival researchgate.netdoi.org. At higher concentrations, specifically above 0.005 g L⁻¹, both cell growth and β-carotene levels decreased to undetectable levels researchgate.netdoi.org. The 10-day half maximal inhibitory concentration (IC50) of Dimehypo on D. salina was determined to be 0.032 g L⁻¹ researchgate.netdoi.org. This indicates that Dimehypo is taken up by these organisms and elicits a concentration-dependent effect, suggesting internal processing or excretion mechanisms are at play.

Assessment of Residue Levels in Edible Agricultural Products

Dimehypo is widely applied in agriculture as an insecticide for various crops, including rice, sugar cane, vegetables, tea, and fruit trees made-in-china.com. The presence and dissipation of its residues in edible agricultural products are critical for food safety assessments.

In China, a maximum residue limit (MRL) for Dimehypo has been established at 0.2 mg/kg in rice usda.gov. The residual period of Dimehypo following treatment is approximately 2.5 months (10 weeks) pngopra.org. This period is notably shorter compared to other insecticides like Methamidophos, which has a residual period of 16 weeks pngopra.org.

The dissipation of pesticide residues in agricultural products is influenced by various factors, including the crop type, application method, and environmental conditions. While specific detailed research findings for Dimehypo residues across a wide range of crops are not extensively documented in the provided sources, general principles of pesticide dissipation apply. For instance, studies on other pesticides like dimethomorph (B118703) have shown half-lives ranging from 1.5 to 4.7 days in cucumbers and 7.3 to 14.8 days in grapes, with final residues varying based on pre-harvest intervals nih.gov.

Table 1: Dimehypo Residue Information

| Parameter | Value | Source |

| MRL in Rice (China) | 0.2 mg/kg | usda.gov |

| Residual Period | Approximately 2.5 months (10 weeks) | pngopra.org |

| 10-day IC50 on D. salina | 0.032 g L⁻¹ | researchgate.netdoi.org |

Potential for Accumulation in Adipose Tissues

The potential for a chemical compound to accumulate in adipose (fat) tissues is primarily linked to its lipophilicity, or fat solubility uky.eduresearchgate.net. Lipophilic compounds tend to partition into and remain stored in fatty tissues uky.eduresearchgate.net. For Dimehypo, specific data on its fat solubility or direct evidence of accumulation in adipose tissues are not explicitly detailed in the provided information herts.ac.ukherts.ac.uk.

However, general toxicological principles suggest that persistent organic pollutants (POPs) and certain other lipophilic toxicants can bioaccumulate in adipose tissue, leading to increased body burdens uky.eduresearchgate.net. Adipose tissue serves as a storage site for energy, and its lipid content can determine the movement, distribution, and sequestration of hydrophobic compounds researchgate.net. Once sequestered, these toxicants are typically not released until lipolysis occurs, often triggered by weight loss, diet, or exercise researchgate.net. While the direct fat solubility of Dimehypo residues is not available, its classification as an organonitrogen insecticide suggests that its lipophilicity would be a key factor in determining its potential for accumulation in fatty tissues.

Insect Resistance Development and Strategic Management Approaches for Dimehypo

Biochemical and Genetic Mechanisms of Insect Resistance to Dimehypo

Insecticide resistance is a complex phenomenon driven by various biochemical and genetic adaptations within pest populations. For Dimehypo, a key mechanism of resistance observed in certain pest species, such as the diamondback moth (Plutella xylostella), involves the insensitivity of the nerve acetylcholine (B1216132) receptor. This target-site modification reduces the insecticide's ability to bind effectively, thereby diminishing its toxic effect. researchgate.net

Beyond target-site alterations, insects frequently develop metabolic resistance, which involves the enhanced production of detoxification enzymes. These enzymes break down or sequester the insecticide before it can reach its target site or at least reduce its effective concentration. The primary enzyme families implicated in metabolic resistance across various insecticides, and thus potentially relevant to Dimehypo, include:

Cytochrome P450 monooxygenases (P450s): These enzymes are highly versatile and can metabolize a wide range of xenobiotics, including insecticides. Their overexpression is a common mechanism of metabolic resistance. wisc.edupjoes.commdpi.commdpi.comnih.gov

Esterases (EST): These enzymes catalyze the hydrolysis of ester bonds in insecticide molecules, leading to their detoxification. wisc.edupjoes.comnih.govplantprotection.pl

Glutathione (B108866) S-transferases (GSTs): GSTs are involved in conjugating glutathione to insecticide molecules, making them more water-soluble and easier to excrete. Elevated GST activity is a known resistance mechanism. wisc.edupjoes.commdpi.comnih.govnih.gov

Genetic mechanisms underpinning these biochemical adaptations include mutations in target proteins that reduce their sensitivity, and the amplification or overexpression of genes encoding detoxification enzymes. pjoes.commdpi.comnih.gov Furthermore, transcriptional regulation and the involvement of non-coding RNAs (ncRNAs) can modulate the expression of detoxification genes, contributing to resistance. pjoes.comclemson.edu Another less common, but significant, mechanism is penetration resistance, where modifications to the insect cuticle (e.g., thickening or altered composition) slow down the absorption of the insecticide into the insect's body. lstmed.ac.uk

Methodologies for Monitoring Resistance Evolution in Target Pest Populations

Effective resistance management hinges on the ability to accurately monitor the evolution of resistance in pest populations. This involves detecting shifts in susceptibility levels and identifying the underlying resistance mechanisms.

Bioassays are fundamental tools for monitoring insecticide resistance. These laboratory-based tests expose insects to varying concentrations of an insecticide to determine the lethal concentration that kills a certain percentage of the population, commonly the LC50 (lethal concentration for 50% mortality). The adult vial test and its modifications are standard methods for assessing the toxicity of contact and systemic insecticides. nih.govresearchgate.net By comparing current LC50 values to a previously established baseline for susceptible populations, researchers can identify if resistance has developed and quantify its magnitude. nih.gov

Molecular diagnostics offer a more rapid and precise approach to resistance monitoring, particularly for identifying specific genetic mutations or gene overexpression associated with resistance. These methods are capable of detecting mutations that confer resistance, providing insights into the molecular basis of resistance development. clinicallab.commdpi.commlo-online.combiomerieux.comonehealthpoultry.org Techniques such as Polymerase Chain Reaction (PCR)-based assays and advanced sequencing technologies like nanopore sequencing are employed for this purpose. clinicallab.commdpi.commlo-online.com Molecular diagnosis facilitates timely decision-making in resistance management by allowing for the prompt alternation of insecticide modes of action. mdpi.com

Implementation of Resistance Management Strategies

Implementing robust resistance management strategies is paramount to sustaining the efficacy of Dimehypo and other insecticides. The overarching goal is to prevent or delay the evolution of resistance in pest populations, or to regain susceptibility where resistance has already emerged. Proactive prevention is generally more effective and less costly than reactive measures. higieneambiental.com

Rotation with Insecticides Possessing Diverse Modes of Action

A cornerstone of insecticide resistance management (IRM) is the strategic rotation of insecticides with diverse modes of action (MoA). This practice minimizes the continuous selection pressure exerted by a single type of insecticide, thereby delaying the development and spread of resistance. higieneambiental.comirac-online.orgstarbarproducts.comresearchgate.net

Dimehypo belongs to the Insecticide Resistance Action Committee (IRAC) Group 14, characterized as a nereistoxin (B154731) analogue that acts as a nicotinic acetylcholine receptor allosteric modulator. smolecule.com To effectively manage resistance, it is crucial to rotate Dimehypo with insecticides from different IRAC groups, meaning those that affect different target sites or biochemical pathways in the insect. higieneambiental.comirac-online.orgstarbarproducts.comresearchgate.net

Key principles for successful rotation include:

Avoiding exclusive use: Do not use the same MoA exclusively throughout a crop cycle, especially for pest species with multiple generations. croplife.org.ph

Application windows: Implement "application windows" or "blocks" where insecticides from a particular MoA group are used for a defined period (e.g., 2-3 weeks or 2-3 insect generations), followed by a switch to a different MoA group. croplife.org.phgpnmag.comcroplife.org.ph

Considering cross-resistance: While rotating MoAs is generally effective, it's important to consider potential cross-resistance between different insecticide classes. plantprotection.pl

For instance, combining Dimehypo with insecticides like cyantraniliprole (B1669382) (IRAC Group 28, ryanodine (B192298) receptor modulators) or sulfoxaflor (B1682526) (IRAC Group 4C, sulfoximine, nicotinic acetylcholine receptor competitive modulators) has been explored as a strategy to expand insecticidal spectrum and delay resistance development. google.com

Role of Dimehypo within Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a holistic and sustainable approach to pest control that combines various methods rather than relying solely on chemical pesticides. clemson.edugenerapestmanagement.com IPM aims to maintain pest populations below economically damaging levels while minimizing risks to human health and the environment. clemson.edu

Within an IPM framework, Dimehypo can play a strategic role as one of several tools in a diversified pest management arsenal. Its characteristics, such as its bionic nature and relatively low impact on environmental organisms and natural enemies, make it a suitable component for integrated control programs. google.com

The role of Dimehypo within IPM includes:

Targeted Chemical Control: When chemical intervention is necessary, Dimehypo can be applied in a targeted manner, considering pest thresholds and specific life stages, rather than prophylactic use. clemson.edugenerapestmanagement.com

Rotation Partner: As discussed, Dimehypo is an excellent candidate for rotation with insecticides of different MoAs, which is a core principle of chemical control within IPM. alibaba.comcroplife.org

Integration with Cultural Practices: Dimehypo use can be synergized with cultural controls such as crop rotation, which disrupts pest life cycles and reduces initial pest pressure, thereby potentially reducing the need for frequent insecticide applications. generapestmanagement.comalibaba.comeos.com

Compatibility with Biological Control: IPM emphasizes the conservation and utilization of natural enemies (predators, parasites, and pathogens). Dimehypo's reported lower impact on beneficial insects compared to some other broad-spectrum insecticides can make it a more compatible option within biological control strategies. google.comcroplife.org

Monitoring and Decision-Making: Regular monitoring of pest populations and resistance levels, including through bioassays and molecular diagnostics, guides the judicious use of Dimehypo within IPM, ensuring its application only when necessary and at appropriate timings. clemson.edugenerapestmanagement.com

By integrating Dimehypo into a comprehensive IPM strategy that incorporates cultural, biological, and other chemical control methods, its effectiveness can be prolonged, and the development of insecticide resistance can be significantly mitigated, contributing to more sustainable agricultural practices.

Synergistic Interactions and Rational Design of Dimehypo Based Combination Formulations

Evaluation of Synergistic Effects with Complementary Insecticides

Combination formulations involving Dimehypo have been evaluated for their synergistic effects with various insecticides, demonstrating enhanced efficacy against key agricultural pests.

Research indicates that insecticidal compositions containing both Spinetoram and Dimehypo exhibit synergistic effects. Field control effectiveness tests have been conducted to verify the synergistic action of these mixtures, particularly against pests such as the rice-stem borer. These combined formulations have shown improved insecticidal effects compared to the individual application of either Spinetoram or Dimehypo nih.gov. Spinetoram, a second-generation spinosyn, acts by disrupting nicotinic acetylcholine (B1216132) receptors (nAChR) and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to continuous nerve activation and subsequent insect paralysis and death nih.govpagepressjournals.orgchemicalwarehouse.comepa.gov. The complementary neurotoxic actions of Dimehypo and Spinetoram contribute to the observed synergism.

Table 1: Synergistic Effect of Cycloxaprid and Dimehypo Mixtures on Rice Hoppers

| Ratio (Cycloxaprid:Dimehypo) | Co-toxicity Coefficient | Synergistic Effect |

| 1:20 | 212.55 | Most Notable |

| 1:1 to 1:50 (various ratios) | >120 | Synergistic |

Note: A co-toxicity coefficient greater than 120 indicates a synergistic effect google.com.

Insecticidal compositions combining Dimehypo and Cyhalodiamide (also known by its code ZJ4042 or as cyantraniliprole (B1669382) in some contexts) have shown obvious synergistic effects and improved control efficacy against agricultural pests google.comnih.govonekey-conciergerie.fr. Cyhalodiamide is a diamide (B1670390) insecticide that acts as a ryanodine (B192298) receptor (RyR) inhibitor, activating RyRs and affecting calcium release in insect muscles, leading to feeding cessation, lethargy, and ultimately death chemicalbook.comwikipedia.orggoogle.comherts.ac.ukirac-online.org. Field tests comparing the mixture to single agents have demonstrated superior control effects, with the combination exhibiting better quick-acting and persistent characteristics google.com.

Table 2: Control Effects of Dimehypo and Cyhalodiamide Mixtures vs. Single Agents

| Treatment | Pest | Days After Treatment | Control Effect (%) google.com |

| 18% Dimehypo water agent (single) | Various | 3 | 63.4 - 68.2 |

| 20% Cyantraniliprole SC (single) | Various | 3 | 83.5 - 85.6 |

| Dimehypo + Cyantraniliprole (mixture) | Various | 3 | Significantly Higher |

| 18% Dimehypo water agent (single) | Various | 7 | 62.7 - 71.9 |

| 20% Cyantraniliprole SC (single) | Various | 7 | 82.9 - 88.7 |

| Dimehypo + Cyantraniliprole (mixture) | Various | 7 | Significantly Higher |

| 18% Dimehypo water agent (single) | Various | 14 | 64.7 - 67.4 |

| 20% Cyantraniliprole SC (single) | Various | 14 | 86.6 - 87.5 |

| Dimehypo + Cyantraniliprole (mixture) | Various | 14 | Significantly Higher |

Note: Data represent ranges observed in various trials. The mixture consistently showed better control than single agents google.com.

Mechanistic Basis of Synergism in Multi-Component Formulations

The synergistic effects observed in Dimehypo-based multi-component formulations arise from the complementary modes of action of the combined insecticides and, crucially, the potential for one compound to interfere with the detoxification pathways of the other. Dimehypo functions as a nicotinergic acetylcholine blocker, leading to neural paralysis made-in-china.comrayfull.netgoogle.comherts.ac.uk.

When combined with insecticides like Spinetoram and Cycloxaprid, which also target the nicotinic acetylcholine receptors (nAChRs) but potentially at different binding sites or with different agonistic/antagonistic effects herts.ac.uknih.govpagepressjournals.orgchemicalwarehouse.comepa.govresearchgate.netontosight.aioup.comacs.org, the combined effect can be greater than additive. This could be due to enhanced binding affinity, prolonged receptor activation/inhibition, or targeting a broader range of nAChR subtypes within the insect nervous system.

In the case of Cyhalodiamide, which acts on ryanodine receptors (RyRs) to disrupt calcium regulation in muscle cells chemicalbook.comwikipedia.orggoogle.comherts.ac.ukirac-online.org, the synergism with Dimehypo (a neurotoxin) is particularly significant. By attacking different physiological targets (nervous system vs. muscular system), the combination creates a multi-pronged assault on the insect, making it more difficult for pests to survive or develop resistance.

Furthermore, a common mechanistic basis for synergism in insecticide mixtures involves the inhibition of insect detoxification enzymes. Synergists can block enzymatic pathways (e.g., microsomal oxidation, esterases, glutathione (B108866) S-transferases) that insects use to metabolize and neutralize insecticides nih.govmdpi.comwho.intresearchgate.netsenasica.gob.mx. While specific details for Dimehypo's role as a synergist in inhibiting detoxification enzymes were not explicitly detailed for these combinations, the principle holds that by reducing the breakdown of one or both active ingredients, their effective concentration at the target site is increased, leading to enhanced toxicity.

Development and Efficacy Assessment of Advanced Co-formulations

The development of advanced co-formulations of Dimehypo with complementary insecticides focuses on optimizing the ratio of active ingredients and selecting appropriate formulation types to maximize synergistic effects and practical applicability. Common formulation types include wettable powders, soluble powders, water dispersible granules, and suspension concentrates (SC) nih.govgoogleapis.comgoogleapis.com.

Efficacy assessments typically involve rigorous laboratory bioassays and field trials. These assessments measure control effects over time, often at 3, 7, and 14 days post-treatment, comparing combination formulations against single-agent applications google.com. The co-toxicity coefficient method, where a value greater than 120 indicates synergism, is a key metric used to quantify the synergistic potential of mixtures made-in-china.comgoogle.com. The aim is to achieve a higher insecticidal effect with a reduced total amount of active ingredients, thereby lowering production costs and environmental burden made-in-china.comchemicalbook.comnih.gov.

Advanced co-formulations are designed to offer quick-acting effects combined with a long-lasting residual control, providing comprehensive pest management. This is achieved by leveraging the distinct characteristics of each active ingredient, such as Dimehypo's systemic and stomach/contact activity made-in-china.comrayfull.netherts.ac.uk alongside the specific action profiles of its partners.

Impact of Combination Formulations on Insecticidal Spectrum and Resistance Delay

Combination formulations incorporating Dimehypo have a profound impact on pest management by expanding the insecticidal spectrum and significantly delaying the onset of insecticide resistance.

Crucially, the use of combination formulations with different modes of action is a primary strategy for resistance management irac-online.org. Insects are less likely to develop resistance simultaneously to two or more insecticides that act on distinct biochemical or physiological targets. By disrupting multiple pathways or target sites, the selection pressure for resistance to any single insecticide is reduced, thereby prolonging the effectiveness of both compounds made-in-china.comnih.govchemicalbook.comacs.orgnih.gov. This rational design helps overcome or delay the development of immunity to drugs, ensuring the long-term sustainability of pest control efforts nih.gov.

Advanced Analytical Methodologies for Quantitative Dimehypo Detection and Environmental Monitoring

Chromatographic Techniques for Trace Analysis

Chromatographic methods are indispensable for the trace analysis of Dimehypo due to their high separation efficiency and sensitivity, particularly when coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Residue Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS) has emerged as a powerful technique for the determination of pesticide residues, offering excellent sensitivity, selectivity, and robustness rsc.org. This method is particularly suitable for the reliable quantification and identification of low concentrations of non-polar to semi-volatile compounds, including various pesticides rsc.org. For multi-residue pesticide analysis, GC-MS/MS allows for the simultaneous analysis of numerous compounds, leveraging superior secondary separation achieved through selected reaction monitoring (SRM) restek.com.

Typical limits of detection (LODs) for pesticides analyzed by GC-MS/MS can be as low as below 10 parts per billion (ppb) or 10 µg/L restek.com. The use of specific stationary phases, such as Rxi-5ms columns, is instrumental in achieving effective chromatographic separations and enhancing signal-to-noise ratios, which are critical for trace analysis restek.com. While specific quantitative data for Dimehypo using GC-MS/MS was not extensively detailed in the reviewed literature, the general principles and performance characteristics of GC-MS/MS for pesticide residue analysis are directly applicable to Dimehypo. For instance, methods developed for other pesticides like dimethipin (B166068) have demonstrated remarkable limits of quantification (LOQ) as low as 0.005 mg/kg in complex matrices like animal-based food products, often utilizing an analyte protectant to prevent thermal degradation during chromatography researchgate.netplos.orgnih.gov.

GC-MS/MS is frequently coupled with modified QuEChERS sample preparation methods for high-throughput screening of pesticide residues, achieving LOD/LOQ values significantly below maximum residue levels (MRLs) for a wide range of compounds mdpi.commdpi.com.

Table 1: Representative Detection Limits for Pesticides using GC-MS/MS (General Examples)

| Analyte Type | Matrix | LOD Range | LOQ Range | Source |

| Pesticides (General) | Various | < 10 ppb | N/A | restek.com |

| Dimethipin | Animal-based food products | N/A | 0.005 mg/kg | plos.orgnih.gov |

| 77 Multiclass Pesticides | Red Ginseng | 0.08–4.0 µg/kg | 0.2–12.0 µg/kg | mdpi.com |

| 73 Pesticide Residues | Vegetables and Fruits | 0.012–18.8 µg/kg | 0.042–61.8 µg/kg | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Determination

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Dimehypo and other pesticide residues in various environmental and biological samples researchgate.netoriprobe.comsemanticscholar.orgnih.govpjoes.comresearchgate.netfao.orgcore.ac.uk. HPLC offers versatility in separating compounds with different polarities and thermal stabilities, making it suitable for a broad spectrum of analytes.

For instance, an HPLC method for determining dimethoate (B1670662), a related organophosphorus pesticide, in environmental waters utilized an HPLC-UVDAD system with a Stability RP Pesticides chromatographic column researchgate.netsemanticscholar.orgresearchgate.net. The mobile phase consisted of acetonitrile-water-acetic acid in a volume ratio of 39:59:2, with a flow rate of 0.7 mL/min researchgate.netsemanticscholar.orgresearchgate.net. Ultraviolet absorption detection for dimethoate was performed at 229 nm researchgate.netsemanticscholar.orgresearchgate.net. This method reported a limit of detection (LOD) for dimethoate at approximately 0.3 μg/L, with recoveries from drinking water samples ranging between 64.3% and 92.1% semanticscholar.orgresearchgate.net.

Another relevant HPLC-MS/MS method, developed for dimethoate in human blood, employed a Luna C18 column and demonstrated linearity in the range of 20-500 μg/L (r > 0.994), with limits of quantification (LOQs) spanning 6.7 to 33.3 μg/L nih.gov. Recoveries for this method ranged from 58.8% to 83.1% nih.gov. A study specifically listed "Analysis of Dimehypo by Liquid Chromatography" oriprobe.com, indicating its direct application. Furthermore, a method for nereistoxin (B154731) residue (Dimehypo is a nereistoxin analog) in palm oil utilized a Phenomenex Kinetex® C18 column (50 mm × 2.1 mm i.d., 2.6 µm particle size) coupled with a Security Guard C18 column analis.com.my. The mobile phase comprised methanol (B129727) as the organic phase and an aqueous solution of ammonium (B1175870) acetate (B1210297) (10 mM, adjusted to pH 5.0), employing a gradient elution profile analis.com.my.

Table 2: Representative HPLC Parameters and Performance for Pesticide Analysis (Dimehypo & Analogs)

| Analyte | Matrix | Column Type | Mobile Phase | Detection | LOD/LOQ | Recovery | Source |

| Dimethoate | Environmental Waters | Stability RP Pesticides | Acetonitrile-water-acetic acid (39:59:2) | UV (229 nm) | 0.3 µg/L (LOD) | 64.3–92.1% | semanticscholar.orgresearchgate.net |

| Dimethoate | Human Blood | Luna C18 | N/A (HPLC-MS/MS) | MS/MS | 6.7–33.3 µg/L (LOQ) | 58.8–83.1% | nih.gov |

| Nereistoxin | Palm Oil | Phenomenex Kinetex® C18 | Methanol / Aqueous Ammonium Acetate (pH 5.0) | N/A (HPLC-MS/MS) | N/A | N/A | analis.com.my |

Spectrophotometric Approaches for Detection and Quantification

Spectrophotometric methods offer simple and rapid alternatives for the detection and quantification of Dimehypo and its related compounds, particularly in water samples. These methods typically rely on the formation of a colored product or complex that can be measured by its absorbance at a specific wavelength.

For dimethoate, a related organophosphorus pesticide, a simple and rapid spectrophotometric method was developed based on the formation of a complex between bis 5-phenyldipyrrinate of nickel (II) and dimethoate nih.gov. This method exhibited a short response time of 10 seconds and high selectivity, with a limit of detection (LOD) of 0.45 µM and a limit of quantitation (LOQ) of 1.39 µM nih.gov. It successfully achieved recoveries ranging from 84.42% to 115.68% in various environmental water samples, including lagoon, stream, urban, and groundwater nih.gov.

Another extractive spectrophotometric method for dimethoate involved its alkaline hydrolysis in the presence of sodium ethoxide to form sodium dimethyl dithiophosphate (B1263838) (Na-DMDTP) researchgate.net. This Na-DMDTP then forms an ion-pair complex with the cationic dye Azure-B, which is extracted into chloroform (B151607) researchgate.net. The absorbance of the resulting blue organic layer is measured at 535 nm researchgate.net. This method demonstrated linearity in the concentration range of 0.4 to 12.0 µg/mL, with an LOD of 0.627 µg/mL and an LOQ of 1.826 µg/mL researchgate.net. It was successfully applied for the determination of dimethoate residues in water, grain, and soil samples researchgate.net.

Directly relevant to Dimehypo, its activity has been determined using a UV spectrophotometer at 240 nm, by measuring the decrease in absorbance over five-minute intervals doi.org. This indicates the feasibility of direct spectrophotometric monitoring for Dimehypo.

Table 3: Spectrophotometric Method Characteristics for Dimethoate (Examples)

| Analyte | Principle | λmax (nm) | Linear Range | LOD | LOQ | Recovery | Source |

| Dimethoate | Complex formation with Ni(II) bis 5-phenyldipyrrinate | N/A | 28.10–196.70 ng/mL | 21.64 ng/mL | N/A | 84.42–115.68% | researchgate.netnih.govresearchgate.net |

| Dimethoate | Ion-pair complex with Azure-B after hydrolysis | 535 | 0.4–12.0 µg/mL | 0.627 µg/mL | 1.826 µg/mL | N/A | researchgate.net |

Innovative Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps in quantitative Dimehypo detection, especially when dealing with complex environmental or biological matrices. These protocols aim to isolate and concentrate the analyte while minimizing matrix interferences.

Modified QuEChERS Methods for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in various matrices, particularly in plant material plos.orgnih.govmdpi.commdpi.commdpi.comnih.goveurl-pesticides.euquechers.eu. Originally developed for veterinary drugs, its utility quickly expanded to pesticides due to its efficiency in extracting both polar and basic compounds quechers.eu.

The QuEChERS method typically involves an initial extraction step followed by a clean-up step using dispersive solid-phase extraction (dSPE). This process often incorporates adsorbent materials such as primary secondary amine (PSA) and C18 to effectively remove impurities from the extract pjoes.commdpi.com. Modifications to the original QuEChERS method, including the introduction of buffering salts (e.g., acetate or citrate), have significantly improved the recoveries of pH-dependent analytes, leading to standardized versions such as AOAC 2007.01 and European Standard EN 15662 quechers.eu.

Modified QuEChERS methods, when combined with advanced analytical techniques like GC-MS/MS or HPLC-MS/MS, have proven highly effective for multi-residue screening. For instance, this approach has been successfully applied for high-throughput screening of pesticide residues in rice and red ginseng, demonstrating acceptable recovery values and low limits of detection and quantification mdpi.commdpi.com. The method's ability to handle complex matrices makes it an invaluable tool for environmental monitoring of Dimehypo.

Solid-Phase and Liquid-Liquid Extraction Optimization

Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) is a versatile and selective sample preparation technique employed for the isolation and purification of analytes from liquid samples prior to chromatographic analysis (e.g., HPLC, GC) sigmaaldrich.com. SPE operates by extracting, partitioning, or adsorbing analytes onto a solid stationary phase, thereby simplifying the sample matrix and enhancing the quality of subsequent qualitative and quantitative analyses sigmaaldrich.com.

SPE is extensively used in environmental and food industries for pesticide analysis sigmaaldrich.comca.gov. A significant advantage of SPE is its ability to concentrate analytes by hundreds of times, enabling the detection of compounds present at very low concentrations glsciences.com. For example, a method for dimethoate in environmental waters utilized SPE with Bond Elut PPL cartridges, yielding recoveries between 64.3% and 92.1% from drinking water researchgate.netsemanticscholar.orgresearchgate.net. Recent advancements in SPE technology, such as the development of new cartridge designs like the "EZ cartridge RP-1," have dramatically reduced sample preparation times, for instance, from 162 minutes to 80 minutes for the analysis of 107 pesticides in water glsciences.com. While SPE protocols can be complex, involving multiple steps like conditioning, sample application, washing, dehydration, and elution, automated systems are available to streamline these processes glsciences.comelementlabsolutions.com.

Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) is a foundational and widely used extraction technique based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous solvent and an organic solvent libretexts.orgscioninstruments.comphenomenex.comveeprho.com. LLE is particularly effective for isolating target compounds from complex aqueous matrices, such as biological fluids (e.g., blood, urine, plasma) and environmental water samples, by transferring the analyte into an organic phase, thereby reducing matrix interferences and concentrating the analyte libretexts.orgscioninstruments.comphenomenex.comveeprho.com.

Despite its simplicity, LLE is highly versatile and applicable across various industries, including pharmaceutical, pesticide, and forensic analysis scioninstruments.com. An optimized LLE procedure, in conjunction with HPLC-MS/MS, has been successfully applied for the quantification of dimethoate in human blood, demonstrating recoveries ranging from 58.8% to 83.1% nih.gov. The basic LLE process involves mixing the two immiscible phases to allow for compound distribution, followed by the physical separation of the layers scioninstruments.comveeprho.com. While LLE may involve high solvent consumption and can be time-intensive, advancements such as liquid-liquid microextraction (LLME) have been developed to mitigate these drawbacks by significantly reducing solvent usage phenomenex.com.

Validation Parameters and Quality Assurance in Analytical Methods

Analytical method validation is a systematic process that establishes, through documented evidence, that an analytical procedure is suitable for its intended purpose researchgate.netmdpi.commastelf.com. This is crucial for regulatory compliance, consumer safety, and maintaining product quality in various regulated industries, including environmental monitoring and food safety fao.orgeurl-pesticides.euresearchgate.net. Key validation parameters, as outlined by guidelines such as those from the International Conference on Harmonization (ICH), include linearity, limits of detection (LOD), limits of quantification (LOQ), precision, accuracy, and robustness fao.organalis.com.myscite.aihumanjournals.comthermofisher.com. These parameters collectively ensure that the analytical method consistently yields reliable and accurate data analis.com.myscite.ai.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity refers to an analytical method's ability to produce test results that are directly proportional to the concentration of the analyte within a specified range researchgate.netthermofisher.com. For Dimehypo (also known as thiosultap-disodium and thiosultap-monosodium) and related nereistoxin pesticides, analytical methods have demonstrated excellent linearity. For instance, a method developed for the simultaneous determination of thiosultap-monosodium and thiosultap-disodium residues in plant foods using Gas Chromatography with Electron Capture Detector (GC-ECD) reported correlation coefficients (R²) higher than 0.999 researchgate.net. Similarly, an LC-MS/MS method for thiosultap (B1206489) sodium in pepper matrix demonstrated linearity with calibration curves covering two orders of magnitude, linear over a concentration range of 0.001-0.5 mg·L⁻¹ researchgate.net.

Limits of Detection (LOD) represent the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified eurl-pesticides.euthermofisher.comcvuas.de. Limits of Quantification (LOQ) define the lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy under the stated operational conditions of the method eurl-pesticides.euthermofisher.comcvuas.de. For nereistoxin residue, a metabolite of thiosultap-disodium, in palm oil matrix, the LOD was determined to be 5.0 ng·g⁻¹, and the LOQ was established at 12.0 ng·g⁻¹ (with an initial estimate of 15.0 ng·g⁻¹) analis.com.my. Instrumental detection limits for thiosultap sodium in pepper matrix were reported to be in the low µg·kg⁻¹ range researchgate.net.

The determination of LOD and LOQ often involves calculations based on the standard deviation of the response and the slope of the calibration curve, or through signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) eurl-pesticides.eucvuas.de.

Table 1: Linearity, LOD, and LOQ Data for Dimehypo (Thiosultap) Analytical Methods

| Parameter | Value/Range | Analytical Method | Matrix/Analyte | Source |

| Linearity (R²) | > 0.999 | GC-ECD | Thiosultap-monosodium, Thiosultap-disodium in plant foods | researchgate.net |

| Linearity Range | 0.001-0.5 mg·L⁻¹ | LC-MS/MS | Thiosultap sodium in pepper matrix | researchgate.net |

| LOD | 5.0 ng·g⁻¹ | LC-MS/MS | Nereistoxin (metabolite of Thiosultap-disodium) in palm oil | analis.com.my |

| LOQ | 12.0 ng·g⁻¹ | LC-MS/MS | Nereistoxin (metabolite of Thiosultap-disodium) in palm oil | analis.com.my |

| Instrumental Detection Limits | Low µg·kg⁻¹ range | LC-MS/MS | Thiosultap sodium in pepper matrix | researchgate.net |

Precision, Accuracy, and Robustness Assessments

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions researchgate.netmdpi.comanalis.com.my. It is typically expressed as relative standard deviation (RSD) researchgate.net. For Dimehypo and related compounds, analytical methods have demonstrated satisfactory precision.

Repeatability (Intra-day precision): For thiosultap-monosodium and thiosultap-disodium in plant foods, the average relative standard deviations (RSDs) were reported to be in the range of 0.3-14.7% researchgate.net.

Intermediate Precision (Inter-day/Inter-analyst precision): In the GC-ECD method for thiosultap-monosodium and thiosultap-disodium in plant foods, intermediate precision RSDs ranged from 1.7-10.9% researchgate.net. For nereistoxin residue in palm oil, intermediate precision monitored over three months by two analysts yielded RSD values from 3.6% to 8.3% at spiking levels of 12, 30, and 50 ng·g⁻¹ analis.com.my.

Reproducibility: The GC-ECD method for thiosultap-monosodium and thiosultap-disodium in plant foods showed reproducibility RSDs in the range of 2.4-15.3% among laboratories researchgate.net.

Accuracy assesses the closeness of agreement between the measured value and the true value of the analyte researchgate.netmdpi.com. It is often determined through recovery studies, where known amounts of the analyte are added to blank samples (spiking), and the percentage recovered is measured mdpi.com.

For thiosultap-monosodium and thiosultap-disodium in plant foods, average recoveries ranged from 72-108% researchgate.net.

An LC-MS/MS method for thiosultap sodium in pepper matrix reported average recoveries in the range of 58-87% at spiking levels of 20 and 200 µg·kg⁻¹ researchgate.net.

For nereistoxin residue in palm oil, recoveries were between 85-95% when spiked at 12, 30, and 50 ng·g⁻¹ analis.com.my.

Robustness evaluates the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters researchgate.netfao.organalis.com.my. While specific numerical data for Dimehypo's robustness are not explicitly detailed in the provided search results, method validation guidelines emphasize its importance. Robustness assessments typically involve varying parameters such as mobile phase composition, pH, column temperature, or flow rate to ensure the method's reliability under normal operating conditions researchgate.netfao.organalis.com.my. The satisfactory precision and accuracy data reported for Dimehypo-related methods, even across different matrices and laboratories, implicitly suggest a degree of robustness in these analytical procedures analis.com.myresearchgate.netresearchgate.net.

Table 2: Precision and Accuracy Data for Dimehypo (Thiosultap) Analytical Methods

| Parameter | Value/Range | Analytical Method | Matrix/Analyte | Spiking Levels | Source |

| Accuracy (Average Recovery) | 72-108% | GC-ECD | Thiosultap-monosodium, Thiosultap-disodium in plant foods | Not specified | researchgate.net |

| Accuracy (Average Recovery) | 58-87% (RSD < 20%) | LC-MS/MS | Thiosultap sodium in pepper matrix | 20 and 200 µg·kg⁻¹ | researchgate.net |

| Accuracy (Average Recovery) | 85-95% (RSD < 9%) | LC-MS/MS | Nereistoxin (metabolite of Thiosultap-disodium) in palm oil | 12, 30, 50 ng·g⁻¹ | analis.com.my |

| Repeatability (Intra-day Precision, RSD) | 0.3-14.7% | GC-ECD | Thiosultap-monosodium, Thiosultap-disodium in plant foods | Not specified | researchgate.net |

| Intermediate Precision (RSD) | 1.7-10.9% | GC-ECD | Thiosultap-monosodium, Thiosultap-disodium in plant foods | Not specified | researchgate.net |

| Intermediate Precision (RSD) | 3.6-8.3% | LC-MS/MS | Nereistoxin (metabolite of Thiosultap-disodium) in palm oil | 12, 30, 50 ng·g⁻¹ | analis.com.my |

| Reproducibility (RSD) | 2.4-15.3% | GC-ECD | Thiosultap-monosodium, Thiosultap-disodium in plant foods | Not specified | researchgate.net |

Emerging Research Paradigms and Future Trajectories for Dimehypo Science

Integration of Dimehypo within Sustainable Agriculture Frameworks

The integration of any crop protection chemical into sustainable agriculture frameworks requires a thorough evaluation of its environmental fate and compatibility with ecosystem health. For Dimehypo, a nereistoxin (B154731) analogue, this involves assessing its behavior in soil and water, its potential for bioaccumulation, and its impact on non-target organisms. Sustainable frameworks prioritize the use of pesticides that are effective yet possess favorable environmental profiles, such as low persistence and minimal off-target effects.

Research using radioisotope tracers has provided key insights into Dimehypo's environmental characteristics. Studies reveal that it exhibits low adsorption and high mobility in soil, coupled with a slow degradation rate. iaea.org However, its primary degradation product, nereistoxin, shows lower mobility. iaea.org A crucial factor for its sustainability profile is its low partition coefficient, which suggests a low potential for accumulation in the adipose tissue of organisms, a finding supported by rapid excretion observed in fish, quails, and fowls. iaea.org

Modern sustainable pesticide management frameworks emphasize a science-based regulatory approach that facilitates access to innovative solutions while minimizing risk. These frameworks advocate for reducing reliance on highly hazardous pesticides and promoting responsible use through integrated pest management (IPM) strategies. Dimehypo's classification as a moderately hazardous (WHO Class II) insecticide, compared to more toxic alternatives, positions it as a potentially valuable tool within these systems, particularly when used judiciously as part of a broader IPM program. pngopra.org

Table 1: Environmental Characteristics of Dimehypo

| Property | Observation | Implication for Sustainability |

| Soil Adsorption | Low | Higher potential for mobility in soil pore water. |

| Soil Mobility | High | Requires careful management to prevent leaching. |

| Degradation Rate | Slow | May persist in the environment for a period. |

| Primary Degradate | Nereistoxin (lower mobility) | The main breakdown product is less mobile than the parent compound. iaea.org |

| Bioaccumulation | Low (based on partition coefficient) | Unlikely to build up in the fatty tissues of organisms. iaea.org |

| Excretion Rate | Rapid (in tested organisms) | Quickly eliminated from the bodies of fish and birds. iaea.org |

Investigation of Sublethal Behavioral and Physiological Impacts on Non-Target Organisms

A critical frontier in modern toxicology is the shift from focusing solely on acute lethality to understanding the more subtle, sublethal effects of pesticides on non-target organisms. These impacts, which can occur at concentrations lower than those that cause death, can have significant long-term consequences for population dynamics and ecosystem stability. Research has shown that sublethal exposure to various insecticides can interfere with growth, development, and reproduction; alter behavioral patterns; and affect physiological and biochemical characteristics. mdpi.com

For non-target beneficial insects, such as predators and parasitoids, these effects can be particularly detrimental. Studies on insecticides have documented reduced reproductive capacity, altered sex ratios, and behavioral changes like avoidance after contact. researchgate.netnih.gov For instance, exposure to certain chemicals can prolong larval development times in predators, potentially because energy is diverted from growth to detoxification. mdpi.com

Specific research on Dimehypo has indicated it can have negative impacts on the abundance and diversity of predator arthropods in agricultural settings. researchgate.net Studies have also shown that Dimehypo can influence the growth, development, and cocooning behaviors of non-target insects like the silkworm (Bombyx mori) and affect cellular processes and growth in algae (Dunaliella salina). smolecule.com A comprehensive investigation into the full spectrum of Dimehypo's sublethal effects—including impacts on foraging behavior, mating success, and immune response in a wider range of terrestrial and aquatic organisms—is essential for refining its role in integrated pest management systems.

Development of Next-Generation Environmentally Benign Dimehypo Formulations

Innovation in pesticide formulation science is a key strategy for enhancing efficacy while minimizing environmental impact. The goal is to develop "smarter" formulations that deliver the active ingredient to the target pest more efficiently, thereby reducing the total amount of chemical applied to the environment. For Dimehypo, research and development have moved towards creating advanced formulations that improve its performance and handling characteristics.

These next-generation formulations include solvable pulvis, wettable powders, and water-dispersible granules. google.com More sophisticated systems like suspension concentrates and water emulsions are also being developed. patsnap.com A significant area of innovation lies in the creation of synergistic combinations, where Dimehypo is co-formulated with other active ingredients. By combining compounds with different modes of action, these formulations can achieve a higher level of pest control, often with a lower concentration of each individual component. smolecule.comgoogle.compatsnap.com This approach not only enhances efficacy but can also help manage the development of pesticide resistance.

Table 2: Examples of Advanced Dimehypo Formulations

| Formulation Type | Co-formulated Active Ingredient(s) | Potential Environmental Benefit |

| Water Emulsion | Cyantraniliprole (B1669382) | Water-based formulations can reduce the need for organic solvents. patsnap.com |

| Suspension Concentrate | Cyantraniliprole, Sulfoxaflor (B1682526) | Allows for a lower concentration of active ingredients due to synergistic effects. smolecule.compatsnap.com |

| Water Dispersible Granules | Cycloxaprid | Reduces dust exposure for applicators and improves mixing in water. google.com |

| Solvable Pulvis (Powder) | Cycloxaprid | A solid formulation that can be stable for storage and transport. google.com |

Application of Advanced Modeling and Predictive Toxicology in Dimehypo Research

The field of toxicology is undergoing a transformation, driven by advances in computational power and molecular biology. Predictive toxicology, which uses in silico (computer-based) and in vitro (cell-based) models, offers a pathway to assess the potential risks of chemicals more efficiently and with less reliance on traditional animal testing. nih.govfrontiersin.org These "New Approach Methodologies" (NAMs) are becoming central to modern chemical evaluation. criver.com

For a compound like Dimehypo, these advanced models can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a molecule to predict its biological activity and toxicological properties. youtube.com By analyzing the structural features of Dimehypo and its metabolites, QSAR can predict potential effects on various organisms and environmental endpoints, helping to prioritize further testing.

High-Throughput Screening (HTS): In vitro HTS assays can rapidly screen Dimehypo against a vast array of cellular targets and biological pathways. This can identify potential mechanisms of toxicity and off-target effects that might not be apparent from conventional studies. nih.gov

Toxicokinetic Modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. Applying this to Dimehypo can help predict its persistence in different tissues and organisms, refining our understanding of its low bioaccumulation potential. regulatoryscience.com

Integrating these predictive models into Dimehypo research can accelerate the hazard identification process, provide deeper mechanistic insights into its mode of action, and guide the development of even safer formulations by screening for potential toxicological liabilities early in the design phase. frontiersin.orgfrontiersin.org

Q & A

Q. What are the key structural and chemical properties of Dimehypo that influence its pesticidal activity?

Dimehypo (C₅H₁₄NNa₂O₆S₄, CAS 52207-48-4) is a disodium salt with a thiosulfate group critical for its insecticidal action. Its water solubility and stability in alkaline conditions enable systemic uptake in plants, while its sulfhydryl-reactive groups disrupt insect neurotransmission . Researchers should characterize purity via HPLC and confirm structural integrity using FTIR or NMR, referencing standards like those in .

Q. How can researchers design controlled experiments to evaluate Dimehypo's efficacy against target pests?

Use randomized block designs with dose gradients (e.g., 0.1–5.0 g/L) and replicate field trials under varying climatic conditions. For example, Sunindyo et al. (2012) tested Dimehypo against oil palm bagworms by applying Marathon 500SL (500 g/L formulation) and monitoring larval mortality rates over 14 days . Include negative controls (untreated plots) and positive controls (commercial alternatives) to isolate treatment effects.

Q. What standardized protocols exist for assessing Dimehypo's environmental persistence in soil?

Follow OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil. Measure half-life (t½) via LC-MS/MS quantification under controlled moisture (40–60% water-holding capacity) and temperature (20–25°C). He et al. (2002) linked Dimehypo's inhibitory effect on soil urease activity to its degradation kinetics, using the Langmuir model to quantify ED50 values (e.g., 4.89 g/kg in Lou soil) .

Advanced Research Questions

Q. How can contradictory data on Dimehypo's metabolic pathways in mammals be resolved?

Zhu et al. (1988, 1989) reported differential absorption and excretion rates of ³⁵S-labeled Dimehypo in rats, with discrepancies attributed to dosing regimens (oral vs. intravenous) and analytical techniques (scintillation counting vs. metabolite profiling) . To reconcile contradictions, replicate studies using isotope tracing with modern MS/MS platforms and standardized OECD 417 (toxicokinetics) protocols.

Q. What methodological approaches are optimal for analyzing synergistic effects in Dimehypo-based formulations?

Evaluate binary mixtures (e.g., Dimehypo + 2-methyl-4-chlorophenoxyacetic acid sodium) using isobolographic analysis. The patent in suggests a 1:50–50:1 weight ratio for herbicidal-insecticidal synergy . Test combinations in vitro (enzyme inhibition assays) and in vivo (field trials), applying Abbott’s formula to calculate synergistic ratios.

Q. How can researchers model Dimehypo's ecological dose-response relationships for risk assessment?

Use probit or log-logistic models to derive EC₅₀/ED₅₀ values. He et al. (2002) demonstrated that soil urease inhibition follows a linearized Langmuir equation: , where is Dimehypo concentration. Validate models with bootstrap resampling to address variability in soil organic matter and pH .

Q. What strategies mitigate bias in longitudinal studies on Dimehypo's non-target organism toxicity?

Implement blind testing and stratified sampling across ecosystems. For aquatic assessments, follow OECD 202 (Daphnia magna acute toxicity) with endpoints like LC₅₀ (96-hr exposure). Document confounding factors (e.g., temperature, dissolved oxygen) and apply ANCOVA to adjust for environmental covariates.

Methodological Guidance

How to formulate hypothesis-driven research questions on Dimehypo's mode of action?

Start with a literature gap analysis: For example, while establishes soil enzyme inhibition, the molecular targets in insects remain unclear. Frame questions like, "Does Dimehypo inhibit acetylcholinesterase in Lepidoptera?" Use RNA-seq or CRISPR knockouts to validate candidate pathways .

Q. What statistical tools are suitable for analyzing dose-dependent phytotoxicity data?

Apply nonlinear regression (e.g., GraphPad Prism) for sigmoidal dose-response curves. For multi-factorial experiments (e.g., soil type × dose), use two-way ANOVA with Tukey’s post hoc test. ’s ecological dose analysis employed coefficient of determination (R²) to assess model fit .

Q. How to design a meta-analysis on Dimehypo's global usage patterns and resistance emergence?

Compile datasets from CAB Abstracts and Web of Science, filtering for field studies (2010–2025). Use random-effects models to quantify resistance trends (e.g., LD₅₀ shifts) and meta-regression to identify moderators (e.g., application frequency, crop type). Address publication bias via funnel plots and Egger’s test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.